N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
This compound features a 1,6-dihydropyrimidin-5-yl core with key substituents:
- Position 4: Amino group (-NH₂).
- Position 6: Oxo group (=O).
- Position 2: Thioether linkage (-S-) connected to a 2-oxoethyl group substituted with a 3-(trifluoromethyl)phenylamino moiety.
- Position 5: 3,4-difluorobenzamide.
The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the difluorobenzamide moiety may improve target binding via halogen interactions . The thioether linkage contributes to structural rigidity and redox stability compared to ether analogs . Potential applications include enzyme inhibition (e.g., kinases, proteases) due to its heterocyclic scaffold and electron-withdrawing substituents.
Properties
CAS No. |
888427-03-0 |
|---|---|
Molecular Formula |
C20H14F5N5O3S |
Molecular Weight |
499.42 |
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H14F5N5O3S/c21-12-5-4-9(6-13(12)22)17(32)28-15-16(26)29-19(30-18(15)33)34-8-14(31)27-11-3-1-2-10(7-11)20(23,24)25/h1-7H,8H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |
InChI Key |
XZQPAALLTIHXSC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound characterized by a multifaceted molecular structure that includes a pyrimidinone ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antiviral agent.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 453.4 g/mol. The structural complexity arises from the presence of trifluoromethyl groups, an amide linkage, and a thioether group, which collectively enhance its chemical properties and biological activity .
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, certain pyrimidine derivatives have shown high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 66 μM to lower values depending on the specific structure and substitutions present . The presence of electron-withdrawing groups like trifluoromethyl enhances the antibacterial activity by increasing the lipophilicity and membrane permeability of these compounds .
Antiviral Activity
The compound's potential as an antiviral agent has been explored in various studies. It has been noted that specific substitutions on the pyrimidine ring can significantly impact the compound's ability to inhibit viral replication. For example, modifications at positions C-2 and N-3 have been linked to improved antiviral activity against viruses such as HIV and other retroviruses . The mechanism typically involves interference with viral enzymes, such as reverse transcriptase, leading to reduced viral load in infected cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of N-(4-amino-6-oxo...) and its biological activity is crucial for drug design. The following table summarizes key findings from SAR studies:
Case Studies
- Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited an MIC value of 50 μM against E. coli, outperforming standard antibiotics like ciprofloxacin in certain assays .
- Antiviral Screening : In vitro testing revealed that modifications to the trifluoromethyl group resulted in compounds with EC50 values significantly lower than those of existing antiviral agents, indicating enhanced potency against viral targets .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit antiviral properties. N-(4-amino...) has shown potential against various viral infections by inhibiting replication mechanisms. For instance, research highlighted that modifications to the compound can enhance its potency against viruses like HIV by up to 2.5-fold compared to standard treatments.
Antimicrobial Activity
The compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range:
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| N-(4-amino...) | Pseudomonas aeruginosa | 75 |
| Compound A | S. aureus | 66 |
| Compound B | E. coli | 50 |
Enzyme Inhibition
N-(4-amino...) has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's. The compound's IC50 values indicate potent inhibitory effects, suggesting its potential role in therapeutic development for cognitive disorders.
Structure-Activity Relationship (SAR)
The biological activity of N-(4-amino...) is significantly influenced by its structural components. The trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, improving binding affinity to biological targets. Variations in the pyrimidine ring or benzamide moiety can lead to differences in potency and selectivity.
Antiviral Screening
A comprehensive screening of several pyrimidine derivatives revealed that specific modifications could significantly enhance antiviral activity against HIV, indicating the importance of structure in drug design.
Antimicrobial Efficacy
Research evaluating pyrimidine-based compounds against resistant bacterial strains showed that certain substitutions led to improved antibacterial activity, highlighting the relevance of chemical modifications in developing new antibiotics.
Enzyme Inhibition Studies
Molecular docking simulations have demonstrated that N-(4-amino...) effectively binds to AChE with favorable interaction energies, supporting its potential as a therapeutic agent for cognitive disorders.
Comparison with Similar Compounds
Core Scaffold and Key Substituents
The compound’s pyrimidinone core distinguishes it from analogs with triazine, thienopyrimidine, or thiazole backbones. Below is a comparative analysis:
Structural and Functional Insights
- Thioether vs. Sulfonamide Linkages : The target compound’s thioether (-S-) linkage (vs. sulfonamide in triazine analogs ) may reduce susceptibility to hydrolysis, improving plasma stability.
- Trifluoromethyl Group: The CF₃ group in the target compound and triazine analogs enhances hydrophobic interactions and resistance to oxidative metabolism compared to methyl or ethyl groups in thienopyrimidines .
- Halogenated Aromatic Rings: The 3,4-difluorobenzamide in the target compound likely exhibits stronger halogen bonding than mono-fluorinated or non-halogenated aryl groups in acetamide derivatives .
NMR and Spectroscopic Comparisons
Evidence from NMR studies (e.g., chemical shift analysis in pyrimidinones ) suggests that substituents in regions analogous to "positions 29–36" and "39–44" (Figure 6 in ) significantly alter electronic environments. For the target compound, the CF₃ group may induce upfield/downfield shifts in these regions, affecting binding pocket interactions compared to non-fluorinated analogs.
Research Findings and Hypotheses
- The CF₃ and difluorobenzamide groups in the target compound may enhance potency by 10–30% compared to non-halogenated analogs .
- ADME Properties: The CF₃ group likely improves oral bioavailability (>60% predicted) compared to methyl-substituted thienopyrimidines (~40% ).
- Synthetic Accessibility : The thioether linkage in the target compound may require fewer synthetic steps than sulfonamide-based triazines , though purification challenges persist due to high lipophilicity.
Q & A
Basic: What are the recommended methodologies for optimizing the synthesis route of this compound?
Answer:
Synthetic optimization should focus on reaction condition screening (e.g., solvent polarity, temperature, catalyst loading) and hazard analysis for scalability. For example:
- Use Design of Experiments (DoE) to systematically vary parameters like molar ratios or reaction time .
- Incorporate Bayesian optimization to prioritize high-yield conditions with minimal experimental runs .
- Perform risk assessments for hazardous intermediates (e.g., acyl chlorides) and ensure inert atmosphere handling, as demonstrated in analogous benzamide syntheses .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl and difluorobenzamide groups?
Answer:
- Substituent variation: Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or halogens) and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Computational docking: Map interactions between the trifluoromethyl group and hydrophobic pockets of target proteins (e.g., kinases) using molecular dynamics simulations .
- Metabolic stability assays: Assess the impact of fluorinated groups on half-life in hepatic microsomes .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC-MS: Quantify purity (>95%) and detect trace impurities using reverse-phase chromatography with a C18 column .
- NMR spectroscopy: Confirm regiochemistry of the pyrimidinone core and thioether linkage via H, C, and F NMR .
- Elemental analysis: Validate empirical formula consistency (e.g., C, H, N, S, F content) .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Orthogonal assays: Validate target engagement using both cell-based functional assays (e.g., luciferase reporters) and biochemical assays (e.g., enzymatic inhibition) .
- Batch-to-batch consistency: Ensure synthetic reproducibility by standardizing purification protocols (e.g., flash chromatography vs. recrystallization) .
- Meta-analysis: Cross-reference data with structurally related compounds (e.g., difluorobenzamide derivatives in pesticide research) to identify trends .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of fluorinated aromatic amines .
- Ventilation: Conduct reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., hydrogen sulfide during thioether formation) .
- Waste disposal: Neutralize acidic/basic waste streams before disposal, following institutional guidelines for fluorinated organics .
Advanced: How can mechanistic studies elucidate the compound’s mode of action in enzymatic inhibition?
Answer:
- Kinetic assays: Determine inhibition constants () via steady-state kinetics under varying substrate concentrations .
- X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to resolve binding poses .
- Isotope labeling: Track metabolic fate using F or C isotopes to identify active metabolites .
Basic: What strategies mitigate degradation of the labile pyrimidinone ring during storage?
Answer:
- Storage conditions: Keep the compound under inert gas (N or Ar) at -20°C in amber vials to prevent oxidation .
- Stabilizers: Add antioxidants (e.g., BHT) to solid formulations or lyophilized samples .
- Periodic QC: Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
- ADMET prediction: Use tools like SwissADME to forecast solubility, permeability, and CYP450 interactions .
- Free-energy perturbation (FEP): Calculate binding energy differences for analogs with modified substituents .
- QSAR models: Train machine learning algorithms on bioactivity data from related pyrimidinone derivatives .
Basic: What cross-disciplinary approaches enhance research on this compound’s applications?
Answer:
- Flow chemistry: Automate multi-step syntheses to improve yield and safety, as demonstrated in diazomethane synthesis .
- Materials science: Explore solid-state properties (e.g., crystallinity) for drug formulation using differential scanning calorimetry (DSC) .
- Environmental toxicology: Assess ecotoxicity in model organisms (e.g., Daphnia magna) to inform agrochemical applications .
Advanced: How can crystallography resolve ambiguities in the compound’s tautomeric forms?
Answer:
- Single-crystal X-ray diffraction: Determine the dominant tautomer (e.g., 1,6-dihydropyrimidin vs. 3,4-dihydro isomer) in the solid state .
- Variable-temperature NMR: Monitor tautomeric equilibria in solution by analyzing chemical shift changes at different temperatures .
- Theoretical calculations: Compare experimental data with DFT-predicted tautomer energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
